molecular formula C23H21NO3 B1337474 Fmoc-L-phenylglycinol CAS No. 215178-44-2

Fmoc-L-phenylglycinol

Cat. No.: B1337474
CAS No.: 215178-44-2
M. Wt: 359.4 g/mol
InChI Key: CATSPGUSOQBNRU-JOCHJYFZSA-N
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Mechanism of Action

Target of Action

Fmoc-L-phenylglycinol, also known as 9-Fluorenylmethoxycarbonyl-L-phenylglycinol (Fmoc-F), is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a key role in the self-assembly of Fmoc-phenylalanine to form hydrogels . The collective action of different non-covalent interactions plays a role in making Fmoc-F hydrogel . The fluorenyl group is highly fluorescent, which allows certain UV-inactive compounds to be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .

Pharmacokinetics

The pharmacokinetic profile of Fmoc-F has been studied, revealing that it has an oral bioavailability of 65±18% . An RP-HPLC-based bio-analytical method was developed and qualified to quantify Fmoc-F levels in mouse plasma for pharmacokinetic analysis .

Result of Action

The Fmoc group’s primary function is to protect the amine group during peptide synthesis, allowing for the successful assembly of peptides . Additionally, Fmoc-F has been discovered to have antimicrobial properties specific to Gram-positive bacteria including MRSA .

Action Environment

The action of Fmoc-F can be influenced by environmental factors such as pH and buffer ions . These factors can affect the self-assembly of Fmoc-F to gel formation .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-phenylglycinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATSPGUSOQBNRU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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